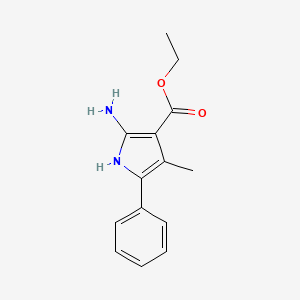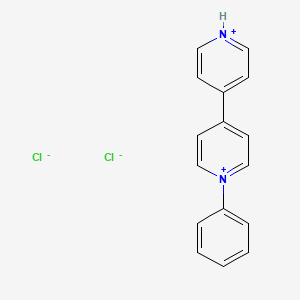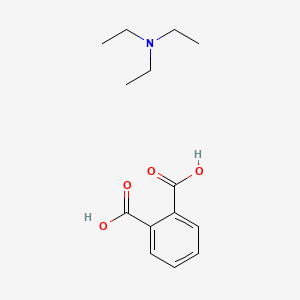
N,N-diethylethanamine;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;phthalic acid: is a compound formed by the combination of N,N-diethylethanamine and phthalic acid N,N-diethylethanamine is a tertiary amine, while phthalic acid is an aromatic dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized through the vapor phase reaction of ammonia with ethanol or by the reaction of N,N-diethylacetamide with lithium aluminum hydride.
Phthalic acid: is typically produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phthalic acid can undergo oxidation reactions to form phthalic anhydride.
Reduction: N,N-diethylethanamine can be reduced using lithium aluminum hydride.
Substitution: Phthalic acid can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or potassium dichromate for phthalic acid.
Reduction: Lithium aluminum hydride for N,N-diethylethanamine.
Substitution: Alcohols and acid catalysts for esterification of phthalic acid.
Major Products:
Phthalic anhydride: from the oxidation of phthalic acid.
Esters: from the esterification of phthalic acid with alcohols.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique chemical properties .
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of specific biochemical pathways .
Comparison with Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar properties but different molecular structure.
N-ethylethanamine: A secondary amine with one less ethyl group compared to N,N-diethylethanamine.
Uniqueness:
Properties
CAS No. |
79723-03-8 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N,N-diethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3 |
InChI Key |
JLIOOYQWWAUHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


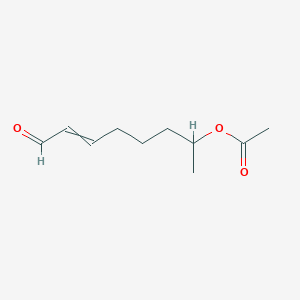
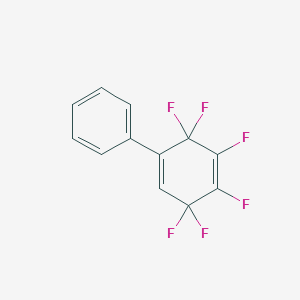

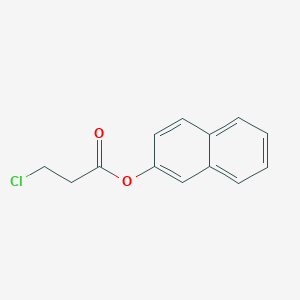
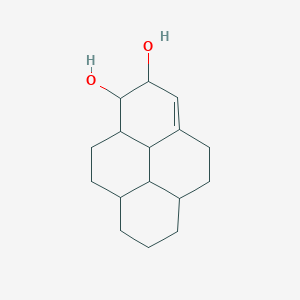
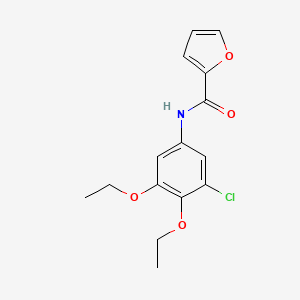
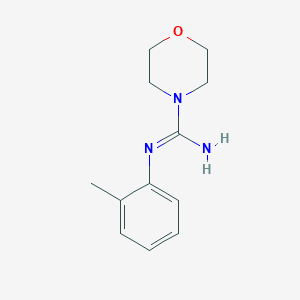


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
